N-(4-methylphenyl)-4-propoxybenzamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-10-6-14(7-11-16)17(19)18-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRDEBLBSKLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-propoxybenzamide typically involves the acylation of 4-methylphenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of microreactor systems can optimize the reaction kinetics and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
N-(4-methylphenyl)-4-propoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below compares substituents and key properties of N-(4-methylphenyl)-4-propoxybenzamide with similar benzamide derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups (electron-donating) enhance solubility and fluorescence, whereas nitro and chloro groups (electron-withdrawing) increase reactivity and crystallographic complexity .
- Steric Effects : Bulky substituents like tert-butyl reduce molecular flexibility and may limit binding in biological systems .
- Hydrogen Bonding : Propanamido and amide groups facilitate intermolecular interactions, influencing crystal packing and solubility .
Fluorescence Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits pH-dependent fluorescence, with optimal intensity at neutral pH (λem = 450 nm). The methoxy group stabilizes excited-state interactions .
- Inference for Target Compound : The propoxy group in this compound may similarly enhance fluorescence via extended conjugation, though experimental confirmation is needed.
Q & A
Q. What are the established synthetic routes for N-(4-methylphenyl)-4-propoxybenzamide, and how do reaction parameters influence yield and purity?
The synthesis typically involves coupling 4-propoxybenzoic acid derivatives with 4-methylaniline using activating agents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under inert conditions. Critical parameters include:
- Temperature : Sub-zero conditions (e.g., −50°C) minimize side reactions during coupling .
- Catalyst : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which crystallographic techniques are most effective for resolving the molecular structure of this compound?
X-ray diffraction (XRD) in a monoclinic crystal system (space group P2₁/c) is standard. Key steps include:
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Combine multiple analytical methods:
- NMR : and spectra should show distinct peaks for the propoxy group (δ 1.0–1.5 ppm for CH) and amide proton (δ 8.2–8.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency confirms purity .
- Mass Spectrometry : ESI-MS should match the molecular ion [M+H] at m/z 298.2 .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., propoxy vs. methoxy) modulate the reactivity of this compound?
- Electronic Effects : The electron-donating propoxy group increases electron density on the benzamide ring, enhancing electrophilic substitution at the para position. Compare reaction rates with nitrobenzene or bromine under controlled conditions .
- Steric Effects : The propyl chain introduces steric hindrance, reducing nucleophilic attack at the amide carbonyl. Kinetic studies using varying alkyl chain lengths (e.g., ethoxy vs. propoxy) quantify this effect .
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
- Data Reconciliation : Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize bond lengths/angles with prior benchmarks .
- Twinned Data : For twinned crystals, employ SHELXD for dual-space solution and refine with HKLF5 format in SHELXL .
- Validation Tools : CheckPlaton (ADDSYM) detects missed symmetry, while Olex2’s diff tool identifies outliers .
Q. What methodological strategies are recommended for studying the biological interactions of this compound?
- Enzyme Assays : Use fluorescence quenching (e.g., tryptophan residues in enzymes) to measure binding constants (K) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with tyrosine kinases or cytochrome P450 isoforms .
- In Vivo Testing : Dose-response studies in murine models (e.g., LD determination) require HPLC-MS to monitor metabolite formation .
Q. How can computational modeling complement experimental data in understanding the physicochemical properties of this compound?
- Solubility Prediction : COSMO-RS calculates log P (experimental ~3.2) and solubility in DMSO/water mixtures .
- Thermal Stability : DFT (B3LYP/6-31G*) models bond dissociation energies to predict decomposition pathways .
- Spectroscopic Simulation : Gaussian 09 simulates IR and UV-Vis spectra for cross-validation with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
